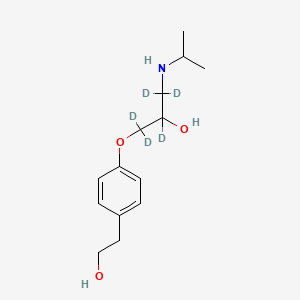

O-Desmethyl Metoprolol-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

O-Desmethyl Metoprolol-d5 is a deuterium-labeled derivative of O-Desmethyl Metoprolol, which is a metabolite of the beta-1 adrenergic receptor blocker metoprolol. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyl Metoprolol-d5 involves the deuteration of O-Desmethyl Metoprolol. The process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure. This can be achieved through various chemical reactions, such as catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is usually produced in specialized facilities equipped to handle deuterated chemicals .

Analyse Chemischer Reaktionen

Types of Reactions: O-Desmethyl Metoprolol-d5 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .

Wissenschaftliche Forschungsanwendungen

O-Desmethyl Metoprolol-d5 is widely used in scientific research, including:

Chemistry: Used as a tracer in studies involving the metabolic pathways of metoprolol.

Biology: Employed in the investigation of the biological effects of metoprolol and its metabolites.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of metoprolol.

Industry: Applied in the development of new beta-blockers and other cardiovascular drugs .

Wirkmechanismus

O-Desmethyl Metoprolol-d5 exerts its effects by blocking the beta-1 adrenergic receptors in the heart. This action reduces the heart rate and the force of contraction, leading to decreased cardiac output. The compound specifically targets the beta-1 receptors, minimizing the effects on beta-2 receptors, which are found in the lungs and other tissues .

Vergleich Mit ähnlichen Verbindungen

O-Desmethyl Metoprolol: The non-deuterated form of O-Desmethyl Metoprolol-d5.

Metoprolol: The parent compound from which O-Desmethyl Metoprolol is derived.

Atenolol: Another beta-1 adrenergic receptor blocker with similar pharmacological effects .

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and quantification of the compound in biological systems, providing valuable insights into the metabolism and distribution of metoprolol .

Biologische Aktivität

O-Desmethyl Metoprolol-d5 is a deuterated analog of O-Desmethyl Metoprolol, a metabolite of the widely used beta-1 adrenergic blocker metoprolol. This compound is primarily utilized in pharmacokinetic studies to investigate the metabolism and biological effects of metoprolol and its derivatives. The incorporation of deuterium allows for enhanced tracking in biological systems, making it a valuable tool in both clinical and research settings.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₈D₅NO₃

- Molecular Weight : 258.37 g/mol

- CAS Number : 1189981-81-4

The deuterium labeling distinguishes it from its non-deuterated counterpart, providing unique advantages in metabolic studies.

This compound functions by selectively blocking beta-1 adrenergic receptors located primarily in the heart. This action leads to:

- Reduced Heart Rate : By inhibiting beta-1 receptors, the compound decreases the heart's rate of contraction.

- Decreased Cardiac Output : As a result of lower heart rates and reduced myocardial contractility, cardiac output is diminished.

This mechanism is critical for managing conditions such as hypertension and heart failure, where reduced cardiac workload is beneficial.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

| Parameter | Value |

|---|---|

| Bioavailability | Varies based on formulation |

| Half-life | Approximately 3 to 6 hours |

| Volume of Distribution | High |

| Metabolism | Primarily hepatic |

| Excretion | Renal |

Studies have shown that the presence of deuterium does not significantly alter the pharmacokinetics compared to its non-deuterated form, allowing for reliable comparisons in metabolic studies .

1. Metabolic Pathway Investigation

A study utilized this compound to trace metabolic pathways in human subjects. The results indicated that the compound was effectively metabolized through phase I and phase II reactions, yielding various metabolites that were subsequently excreted via urine. This study highlighted the utility of deuterated compounds in understanding drug metabolism more comprehensively.

2. Comparative Efficacy Study

In a comparative study involving patients with hypertension, researchers administered both metoprolol and this compound. The outcomes demonstrated that both compounds effectively reduced blood pressure; however, the deuterated version provided clearer pharmacokinetic data due to its unique labeling, thus enhancing understanding of dosage optimization in clinical settings .

Research Applications

This compound is extensively used in various research domains:

- Pharmacokinetic Studies : As a tracer to study drug metabolism and interactions.

- Drug Development : Assisting in the formulation of new beta-blockers with improved efficacy and safety profiles.

- Clinical Trials : Used as an internal standard for quantifying metoprolol levels in biological samples during trials .

Eigenschaften

IUPAC Name |

1,1,2,3,3-pentadeuterio-1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3/i9D2,10D2,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKXSBOAIJILRY-UXCJJYBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCO)O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.